5-bromo-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide
CAS No.: 898654-47-2
Cat. No.: VC21532732
Molecular Formula: C14H21BrN2O4S
Molecular Weight: 393.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898654-47-2 |
|---|---|
| Molecular Formula | C14H21BrN2O4S |
| Molecular Weight | 393.3g/mol |
| IUPAC Name | 5-bromo-2-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C14H21BrN2O4S/c1-2-21-13-4-3-12(15)11-14(13)22(18,19)16-5-6-17-7-9-20-10-8-17/h3-4,11,16H,2,5-10H2,1H3 |
| Standard InChI Key | UTPHTMKLWIXCNC-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCN2CCOCC2 |
| Canonical SMILES | CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCN2CCOCC2 |
Introduction
5-Bromo-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide is a sulfonamide compound with a molecular formula of and a molecular weight of approximately 335.26 g/mol. This compound is characterized by its bromine atom, ethoxy group, and morpholinoethyl substituent, which contribute to its unique chemical and biological properties. It belongs to the broader class of sulfonamides, known for their diverse applications in medicinal chemistry, including antibacterial, anti-inflammatory, and enzyme inhibition activities.
Synthesis Pathways
The synthesis of 5-bromo-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide typically involves multi-step reactions starting from sulfonamide derivatives. Key steps include:
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Bromination: Introduction of the bromine atom onto the benzene ring.
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Ethoxylation: Addition of the ethoxy group at the second position.
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Morpholinoethyl Substitution: Reaction with morpholine derivatives to attach the morpholinoethyl chain.
These steps are optimized to enhance yield and maintain functional group integrity.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor in cancer research and other biological pathways. Modifications in its structure can influence selectivity and potency against specific targets.
Applications in Medicinal Chemistry
5-Bromo-2-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide has potential applications in:
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Drug Development: Its structural features make it a candidate for developing drugs targeting cancer or inflammatory diseases.
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Enzyme Studies: Used as a probe for studying enzyme inhibition mechanisms.
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Medicinal Chemistry Research: A scaffold for synthesizing derivatives with improved therapeutic profiles.
Pharmacological Profiles
Preliminary research indicates that this compound interacts with specific enzymes or receptors, making it a promising lead for further pharmacological studies.
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